7-Bromo-2-chloro-1,5-naphthyridine
Overview
Description
7-Bromo-2-chloro-1,5-naphthyridine is a chemical compound with the molecular formula C8H4BrClN2 . It is a derivative of naphthyridine, a class of compounds that have significant importance in the field of medicinal chemistry .
Synthesis Analysis
The synthesis of 1,5-naphthyridine derivatives, which includes 7-Bromo-2-chloro-1,5-naphthyridine, has been carried out . The synthesis involves reactions with electrophilic or nucleophilic reagents, oxidations, reductions, cross-coupling reactions, and modification of side chains .Molecular Structure Analysis
The molecular structure of 7-Bromo-2-chloro-1,5-naphthyridine consists of a naphthyridine core with bromine and chlorine substituents. The InChI code for this compound is1S/C8H4BrClN2/c9-5-3-7-6 (11-4-5)1-2-8 (10)12-7/h1-4H
. Chemical Reactions Analysis
1,5-Naphthyridine derivatives, including 7-Bromo-2-chloro-1,5-naphthyridine, exhibit reactivity with electrophilic or nucleophilic reagents. They can undergo oxidations, reductions, cross-coupling reactions, and modifications of side chains .Physical And Chemical Properties Analysis
The molecular weight of 7-Bromo-2-chloro-1,5-naphthyridine is 243.49 g/mol. It has a topological polar surface area of 25.8 Ų. The compound has no hydrogen bond donors, two hydrogen bond acceptors, and no rotatable bonds .Scientific Research Applications
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Medicinal Chemistry
- 1,5-Naphthyridine derivatives have significant importance in the field of medicinal chemistry because many of them exhibit a great variety of biological activities .
- They have shown antiproliferative, antibacterial, antiparasitic, antiviral, and anti-inflammatory activities .
- They find application in the treatment of cardiovascular, central nervous system, and hormonal diseases .
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Synthetic Organic Chemistry
- 1,5-Naphthyridine derivatives, including fused ones, have versatile applications in the fields of synthetic organic chemistry .
- They are used in various synthetic protocols for the construction of this scaffold .
- These syntheses are classified according to the nature of the cycle fused to the 1,5-naphthyridine ring: carbocycles, nitrogen heterocycles, oxygen heterocycles, and sulphur heterocycles .
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Metal Complexes Formation
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Anticancer Applications
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Anti-HIV Applications
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Antimicrobial Applications
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Weight Loss and Blood Pressure Reduction
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SGLT2 Inhibitors
Safety And Hazards
While specific safety and hazard information for 7-Bromo-2-chloro-1,5-naphthyridine is not available, general safety measures for handling similar compounds include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, and ensuring adequate ventilation .
properties
IUPAC Name |
7-bromo-2-chloro-1,5-naphthyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrClN2/c9-5-3-7-6(11-4-5)1-2-8(10)12-7/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPFKNUQKQAMKLP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C1N=CC(=C2)Br)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.49 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Bromo-2-chloro-1,5-naphthyridine |
Synthesis routes and methods I
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Synthesis routes and methods II
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Citations
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